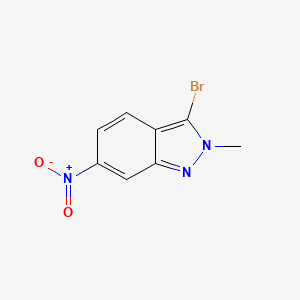

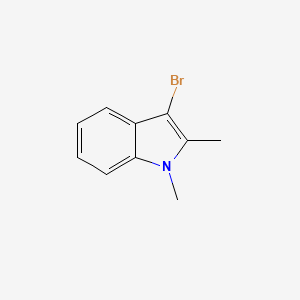

3-Bromo-1,2-dimethyl-1H-indole

Descripción general

Descripción

3-Bromo-1,2-dimethyl-1H-indole is a brominated indole derivative, a class of compounds that are of significant interest due to their presence in various natural products and their utility in medicinal chemistry. Indoles and their derivatives are known to play important roles in industry and medicine, including applications as antitumor agents, antipyretic analgesics, and in the synthesis of hindered amines .

Synthesis Analysis

The synthesis of brominated indoles can be achieved through various methods. One approach involves the regioselective C(sp2)-H dual functionalization of indoles using hypervalent iodine(III), which allows for bromo-amination and provides a pathway to 2-bis(sulfonyl)amino-3-bromo-indoles under metal-free conditions . Another method reported is the synthesis of 1-methyl-1H-indole-3-carboxylate derivatives using cross-dehydrogenative coupling, which could potentially be adapted for the synthesis of this compound by modifying the starting materials and reaction conditions . Additionally, the synthesis of 2-bromo-3-(1H-indol-3-yl)-N-methylmaleimide has been achieved from succimide through a series of reactions including bromination and methylation, which could be relevant for the synthesis of related this compound compounds .

Molecular Structure Analysis

The molecular structure of brominated indole derivatives can be characterized using various spectroscopic and analytical techniques. For instance, the crystal structure of a related compound, 5-((5-bromo-1H-indol-3-yl)methylene)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione indole, was confirmed by X-ray single crystal diffraction. Hirshfeld surface analysis and DFT calculations were used to evaluate intermolecular interactions and electronic properties . These techniques could be applied to analyze the molecular structure of this compound.

Chemical Reactions Analysis

Brominated indoles can undergo various chemical reactions due to the presence of the bromine atom, which is a reactive site for further functionalization. The bromination of indoles typically occurs at the 2 or 3 position, depending on the substitution pattern of the indole ring . The reactivity of the bromine atom in these positions can be exploited to synthesize a wide range of indole derivatives, as demonstrated by the synthesis of indolo[2,1-a]isoquinolines from 2-(2-bromoaryl)-1H-indoles and 1,3-diketones .

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by the presence of the bromine atom and the dimethyl groups on the indole ring. Brominated indoles generally exhibit good thermal stability, as shown by the thermal analysis of a related compound, which was stable up to 215°C . The electronic properties, such as the molecular orbital energy levels and electrostatic potential maps, can be investigated using DFT and TD-DFT calculations to understand the electrophilic and nucleophilic regions of the molecule . These properties are crucial for predicting the reactivity and potential applications of this compound in various chemical contexts.

Aplicaciones Científicas De Investigación

Crystal Structure Analysis

The study by Barakat et al. (2017) involved a compound structurally related to 3-Bromo-1,2-dimethyl-1H-indole. Their research focused on the crystal structure, Hirshfeld surface analysis, and thermal properties of an indole derivative. This kind of analysis is crucial for understanding molecular interactions and stability, which can be applied in material science and drug design (Barakat et al., 2017).

Copper-Catalyzed N-Arylation

The copper-catalyzed N-arylation of indoles, as described by Antilla, Klapars, and Buchwald (2002), is a significant chemical process. This method allows for the efficient production of N-arylindoles from aryl iodides or bromides and various indoles. Such reactions are fundamental in organic synthesis and pharmaceutical research, indicating potential applications for this compound (Antilla, Klapars, & Buchwald, 2002).

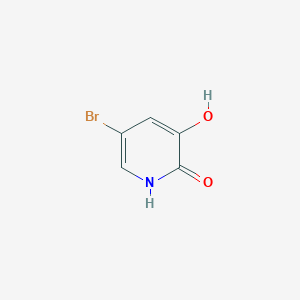

Synthesis of 3-Hydroxyl-bromo Indole Derivatives

Wei (2011) conducted research on synthesizing 3-hydroxyl-bromo indole derivatives, which are important in medical and industrial applications. The relevance of this research highlights the potential of this compound in synthesizing compounds with antitumor, analgesic, and other medicinal properties (Wei, 2011).

Marine-Inspired Compounds Modulating Serotonin Receptors

The study by Ibrahim et al. (2017) on marine-inspired indole alkaloids, including derivatives of 5-bromo-N,N-dimethyltryptamine, underscores the therapeutic potential of brominated indoles. These compounds have been shown to have antidepressant-like action and potent sedative activity, mediated via interaction with serotonin receptors. This suggests that this compound could be a precursor or analog in developing novel pharmaceuticals (Ibrahim et al., 2017).

Bromination in Organic Synthesis

Research by Miki et al. (2006) on the bromination of dimethyl indole-2,3-dicarboxylates reveals the significance of bromination in organic synthesis. The ability to manipulate brominated indole derivatives is essential in synthetic chemistry, which could extend to the manipulation of compounds like this compound (Miki et al., 2006).

Antibacterial Activity

Mahboobi et al. (2008) explored the antibacterial activity of compounds containing brominated pyrroledione and indole substructures. The compounds showed efficacy against resistant strains of bacteria, suggesting the potential of brominated indoles like this compound in antibacterial applications (Mahboobi et al., 2008).

Mecanismo De Acción

Target of Action

3-Bromo-1,2-dimethyl-1H-indole, like many indole derivatives, has been found to bind with high affinity to multiple receptors . These targets are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

Indole derivatives are known to interact with their targets, leading to changes in cellular processes . For instance, some indole derivatives have been reported to show inhibitory activity against certain viruses .

Biochemical Pathways

Indole derivatives can affect various biochemical pathways. For example, indole-3-acetic acid, a plant hormone, is produced by the degradation of tryptophan in higher plants .

Result of Action

The molecular and cellular effects of this compound’s action are likely to be diverse, given the wide range of biological activities associated with indole derivatives . For instance, some indole derivatives have been reported to exhibit antiviral activity, with certain compounds showing inhibitory activity against specific viruses .

Propiedades

IUPAC Name |

3-bromo-1,2-dimethylindole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10BrN/c1-7-10(11)8-5-3-4-6-9(8)12(7)2/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWOBAONZGDLVQJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=CC=CC=C2N1C)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70461629 | |

| Record name | 1H-Indole, 3-bromo-1,2-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70461629 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

80906-24-7 | |

| Record name | 1H-Indole, 3-bromo-1,2-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70461629 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

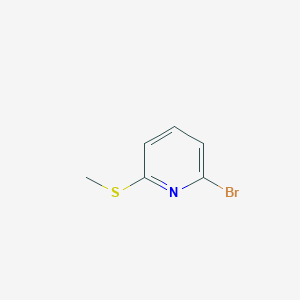

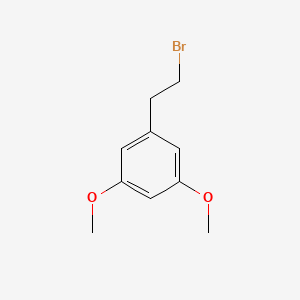

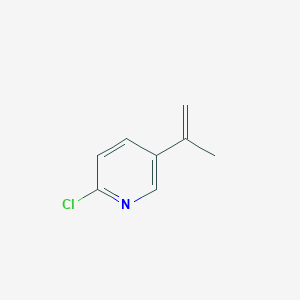

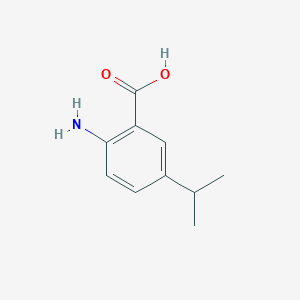

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.